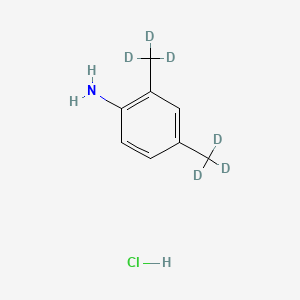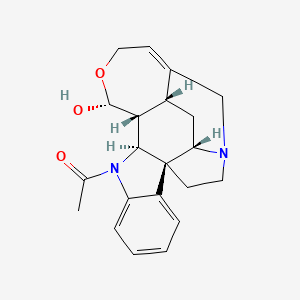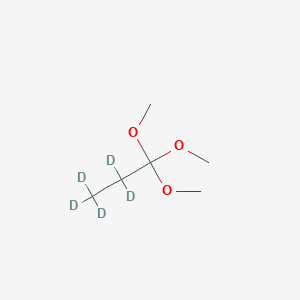
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- is an organic compound with the molecular formula C18H20 and a molecular weight of 236.36 g/mol . This compound is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a 1-phenylethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The resulting tetrahydronaphthalene derivative is then subjected to Friedel-Crafts alkylation using 1-phenylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the 1-phenylethyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors for hydrogenation and alkylation steps to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- can be compared with other similar compounds such as:
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrogenated derivative of naphthalene without the 1-phenylethyl group.
1-Phenylethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
6196-98-1 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
6-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H20/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
InChI Key |
ATZAQOQMJXMCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


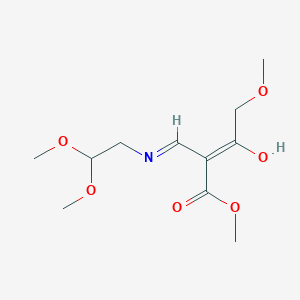
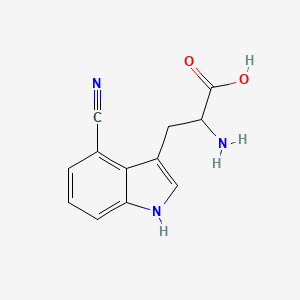
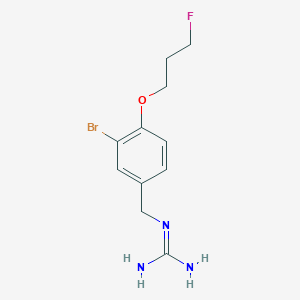

![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)
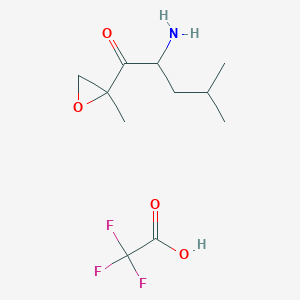
![2-(Piperidin-2-yl)pyrazolo[1,5-a]pyrimidin-7-ol dihydrochloride](/img/structure/B12299974.png)
![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)
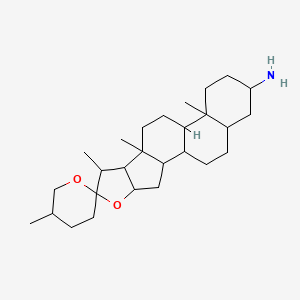

![[(E,2S,3R)-3-hydroxy-2-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12300016.png)
